molecular formula C15H20FNO4 B2655094 2-(4-fluorophenyl)-N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}acetamide CAS No. 2310101-03-0

2-(4-fluorophenyl)-N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}acetamide

Cat. No.: B2655094
CAS No.: 2310101-03-0
M. Wt: 297.326
InChI Key: KVWRHGKMHMJALM-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}acetamide is an organic compound that features a fluorophenyl group, an oxolane ring, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}acetamide can be achieved through a multi-step process:

    Formation of the oxolane ring: The oxolane ring can be synthesized by reacting an appropriate diol with an epoxide under acidic or basic conditions.

    Introduction of the fluorophenyl group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a nucleophile.

    Acetamide formation: The final step involves the formation of the acetamide group by reacting the intermediate with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The acetamide group can be reduced to an amine.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitric acid, sulfuric acid, or halogens.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

2-(4-fluorophenyl)-N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}acetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}acetamide
  • 2-(4-bromophenyl)-N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}acetamide
  • 2-(4-methylphenyl)-N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}acetamide

Uniqueness

2-(4-fluorophenyl)-N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the stability of the compound, increase its lipophilicity, and improve its binding affinity to biological targets compared to its chloro, bromo, or methyl analogs.

Properties

IUPAC Name

2-(4-fluorophenyl)-N-[[3-(2-hydroxyethoxy)oxolan-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FNO4/c16-13-3-1-12(2-4-13)9-14(19)17-10-15(21-8-6-18)5-7-20-11-15/h1-4,18H,5-11H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVWRHGKMHMJALM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1(CNC(=O)CC2=CC=C(C=C2)F)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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